3-Methoxy-2-methylaniline

Beschreibung

The exact mass of the compound 3-Methoxy-2-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

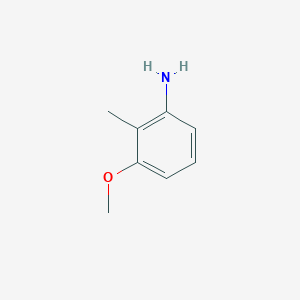

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXLVWLFDKRYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473005 | |

| Record name | 3-Methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-02-8 | |

| Record name | 3-Methoxy-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Methoxy-2-methylaniline (CAS: 19500-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylaniline, with the CAS number 19500-02-8, is an aromatic amine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) and a methyl group on the aniline (B41778) core, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications in the synthesis of biologically relevant molecules such as indoles and quinolines.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-2-methylaniline is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 19500-02-8 | [3] |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| Appearance | Colorless to light orange to yellow clear liquid or solid | [5] |

| Melting Point | 27-28 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [2] |

| InChI | InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | [4] |

| InChIKey | OPXLVWLFDKRYRB-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(C=CC=C1OC)N | [4] |

Synthesis Protocol

A general and efficient method for the synthesis of 3-Methoxy-2-methylaniline involves the reduction of 2-methyl-3-nitroanisole (B1293961).

Experimental Protocol: Synthesis of 3-Methoxy-2-methylaniline

Materials:

-

2-methyl-3-nitroanisole

-

5% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-3-nitroanisole in ethanol.

-

Carefully add a suspension of 5% palladium on carbon (wet) to the solution.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for approximately 3 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-Methoxy-2-methylaniline. The product is typically obtained as a light purple oil with a quantitative yield.[6]

Applications in Drug Development

3-Methoxy-2-methylaniline is a key intermediate in the synthesis of heterocyclic scaffolds that are prevalent in many biologically active compounds.[1][2] Notably, it is utilized in the preparation of indoles, indazoles, and quinolines, which are known to possess a wide range of pharmacological activities, including potential antiviral and neurochemical properties.[1]

Synthesis of Indole (B1671886) Derivatives

Synthesis of Quinoline (B57606) Derivatives

Quinolines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antiviral properties.[1] Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Combes reactions, can be adapted to use 3-Methoxy-2-methylaniline as the aniline component.

Safety and Handling

3-Methoxy-2-methylaniline is classified as harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Safety Data Summary:

| Hazard Statement | GHS Classification | Precautionary Statements |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |

Conclusion

3-Methoxy-2-methylaniline is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its utility as a precursor for the synthesis of indoles and quinolines, coupled with the known biological activities of these heterocyclic systems, underscores its importance for researchers and scientists in the development of new therapeutic agents. Adherence to proper safety protocols is essential when handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS 19500-02-8: 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 3. 3-Methoxy-2-methylaniline 97 19500-02-8 [sigmaaldrich.com]

- 4. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 6. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylaniline, also known as 2-methyl-m-anisidine, is an aromatic amine with the chemical formula C₈H₁₁NO.[1][2][3] It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, including dyes, agrochemicals, and notably, pharmaceutical compounds such as indoles, indazoles, and quinoline-based antiviral agents.[2][3][4][5] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and a generalized workflow for its preparation, offering a valuable resource for professionals in research and development.

Physicochemical Properties

The key physicochemical properties of 3-Methoxy-2-methylaniline are summarized in the tables below. These parameters are fundamental for its handling, characterization, and application in chemical synthesis and drug design.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2][3][6][7] |

| Molecular Weight | 137.18 g/mol | [1][3][6][7][8][9][10] |

| Appearance | Colorless to light orange, yellow, or brown liquid/oil; may also be a solid. | [2][4][9][11] |

| Melting Point | 27-28 °C | [1][4][12] |

| Boiling Point | 243.4 ± 20.0 °C (Predicted) | [4] |

| Density | 1.08 g/cm³ | [4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][4] |

| Refractive Index | 1.5730 - 1.5770 | [4] |

Chemical and Computational Properties

| Property | Value | Source(s) |

| pKa | 4.03 ± 0.10 (Predicted) | [4] |

| logP (XLogP3) | 2.2 | [8] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). Limited solubility in water, moderately soluble in organic solvents. | [2][4] |

| InChI | InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | [1][8] |

| SMILES | CC1=C(C=CC=C1OC)N | [8] |

Experimental Protocols: Synthesis of 3-Methoxy-2-methylaniline

The synthesis of 3-Methoxy-2-methylaniline can be achieved through various routes. Below are detailed protocols for two common methods.

Protocol 1: Reduction of 2-Methyl-3-nitroanisole (B1293961)

This protocol details the synthesis of 3-Methoxy-2-methylaniline via the reduction of 2-methyl-3-nitroanisole using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[11][13]

Materials:

-

2-Methyl-3-nitroanisole

-

5% Palladium on carbon (wet)

-

Diatomaceous earth

-

Hydrogen gas supply

Procedure:

-

A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole is prepared in 300 mL of ethanol.

-

To this solution, 9.98 g of a suspension of 5% palladium-carbon (wet) in 100 mL of ethanol is added.[11]

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.[11]

-

Upon completion of the reaction, which can be monitored by techniques such as TLC or HPLC, the mixture is filtered through diatomaceous earth to remove the catalyst.[11][13]

-

The filtrate is then concentrated under vacuum to yield 3-Methoxy-2-methylaniline as a light purple oil. The reported yield is quantitative.[11]

Protocol 2: Synthesis from 2-Methyl-3-nitrophenol (B1294317)

This two-step protocol involves the methylation of 2-methyl-3-nitrophenol followed by the reduction of the resulting nitro compound.[13]

Step 1: Synthesis of 2-Methyl-1-(methoxy)-3-nitrobenzene

-

To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) at 0°C, sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

Methyl iodide (28.4 g, 200 mmol) is then added, and the mixture is heated to 80°C for 5 hours.

-

After cooling, water (100 mL) is added, and the product is extracted with ethyl acetate (B1210297) (3 x 100 mL).

-

The combined organic phases are dried over sodium sulfate (B86663) and concentrated under vacuum.

-

The crude product is purified by silica (B1680970) gel column chromatography (PE:EtOAc = 5:1) to yield the yellow solid compound.[13]

Step 2: Synthesis of 3-Methoxy-2-methylaniline

-

To a solution of 2-methyl-1-(methoxy)-3-nitrobenzene (1.67 g) in methanol (50 mL), 10% Pd/C (50 mg) is added.

-

The reaction mixture is stirred for 1 hour under a hydrogen atmosphere.

-

The mixture is then filtered through diatomaceous earth.

-

The filtrate is evaporated to yield solid 3-Methoxy-2-methylaniline (1.31 g).[13]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of 3-Methoxy-2-methylaniline via the reduction of a nitroaromatic precursor, a common and efficient synthetic route.

Caption: Generalized workflow for the synthesis of 3-Methoxy-2-methylaniline.

Conclusion

This technical guide provides essential physicochemical data and detailed synthetic protocols for 3-Methoxy-2-methylaniline. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate. A thorough understanding of its properties and synthesis is critical for its effective application in the development of novel chemical entities and pharmaceutical agents.

References

- 1. 3-甲氧基-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 19500-02-8: 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 3-Methoxy-2-methylaniline CAS#: 19500-02-8 [m.chemicalbook.com]

- 5. 3-Methoxy-2-methylaniline | 19500-02-8 [chemicalbook.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. 3-Methoxy-2-methylaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 10. 2-Methoxy-3-methylaniline | C8H11NO | CID 12377254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 12. 3-methoxy-2-methylaniline [stenutz.eu]

- 13. Page loading... [wap.guidechem.com]

3-Methoxy-2-methylaniline molecular weight and formula

An In-depth Technical Guide to 3-Methoxy-2-methylaniline

This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic protocols, and applications of 3-Methoxy-2-methylaniline, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 3-Methoxy-2-methylaniline

3-Methoxy-2-methylaniline is an aniline (B41778) derivative recognized for its role as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities.[1][2] Its chemical structure, consisting of a benzene (B151609) ring substituted with methoxy, methyl, and amino groups, makes it a versatile building block in medicinal chemistry.

Quantitative Physicochemical Data

The fundamental molecular and physical properties of 3-Methoxy-2-methylaniline are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[3], Sigma-Aldrich[4], LGC Standards[5] |

| Molecular Weight | 137.18 g/mol | PubChem[3], Sigma-Aldrich[4], Santa Cruz Biotechnology[1] |

| CAS Number | 19500-02-8 | Sigma-Aldrich[4], Santa Cruz Biotechnology[1] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Melting Point | 27-28 °C | Sigma-Aldrich[4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | Sigma-Aldrich[4] |

| InChI Key | OPXLVWLFDKRYRB-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich[4] |

| SMILES String | COc1cccc(N)c1C | Sigma-Aldrich[4] |

Experimental Protocols

The following section details a common experimental procedure for the synthesis of 3-Methoxy-2-methylaniline.

Synthesis of 3-Methoxy-2-methylaniline from 2-Methyl-3-nitroanisole (B1293961)

This protocol describes the reduction of a nitro group to an amine, a fundamental transformation in the synthesis of aniline derivatives.

Materials:

-

2-Methyl-3-nitroanisole

-

5% Palladium on carbon (wet)

-

Hydrogen gas supply

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware for reactions under a hydrogen atmosphere

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole is prepared in 300 mL of ethanol.[2]

-

To this solution, 9.98 g of a suspension of 5% palladium on carbon (wet) in 100 mL of ethanol is added.[2]

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere for a period of 3 hours.[2]

-

Reaction completion can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[2]

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator.[2]

-

This procedure yields 25.5 g of 3-methoxy-2-methylaniline, typically as a light purple oil, corresponding to a quantitative yield.[2]

Applications in Synthetic Chemistry

3-Methoxy-2-methylaniline serves as a critical starting material for the synthesis of bioactive heterocyclic compounds. Its application has been noted in the preparation of indoles, indazoles, and quinoline-based antiviral agents.[1][2]

Logical Workflow: Synthesis of Bioactive Heterocycles

The following diagram illustrates a generalized workflow where 3-Methoxy-2-methylaniline is utilized as a precursor in a multi-step synthesis to produce target molecules with potential therapeutic applications.

Caption: Synthetic pathway from 3-Methoxy-2-methylaniline to bioactive compounds.

References

- 1. scbt.com [scbt.com]

- 2. 3-Methoxy-2-methylaniline | 19500-02-8 [chemicalbook.com]

- 3. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-メトキシ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy Online CAS Number 19500-02-8 - TRC - 3-Methoxy-2-methylaniline | LGC Standards [lgcstandards.com]

Synthesis of 3-Methoxy-2-methylaniline from 2-methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Methoxy-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the O-methylation of 2-methyl-3-nitrophenol (B1294317) to yield 2-methyl-3-nitroanisole (B1293961), followed by the catalytic hydrogenation of the nitro group to the corresponding aniline. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Pathway

The synthesis proceeds through two sequential reactions:

-

O-Methylation: The phenolic hydroxyl group of 2-methyl-3-nitrophenol is methylated to form an ether (anisole). This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

-

Nitro Reduction: The nitro group of the intermediate, 2-methyl-3-nitroanisole, is reduced to a primary amine, yielding the final product, 3-Methoxy-2-methylaniline. Catalytic hydrogenation is a common and efficient method for this transformation.[1]

Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis of 3-Methoxy-2-methylaniline.

Step 1: O-Methylation of 2-methyl-3-nitrophenol to 2-methyl-3-nitroanisole

This procedure describes the methylation of 2-methyl-3-nitrophenol using methyl iodide and sodium hydride.

Materials:

-

2-methyl-3-nitrophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in anhydrous DMF (150 mL) cooled to 0°C, sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) is added portion-wise.

-

The mixture is stirred at room temperature for 30 minutes.

-

Methyl iodide (28.4 g, 200 mmol) is then added, and the reaction mixture is heated to 80°C for 5 hours.

-

After cooling to room temperature, water (100 mL) is carefully added to quench the reaction.

-

The mixture is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) eluent system to yield 2-methyl-3-nitroanisole as a yellow solid.[1]

Step 2: Catalytic Hydrogenation of 2-methyl-3-nitroanisole to 3-Methoxy-2-methylaniline

This protocol details the reduction of 2-methyl-3-nitroanisole using palladium on carbon as a catalyst.

Materials:

-

2-methyl-3-nitroanisole (also known as 1-Methoxy-2-methyl-3-nitrobenzene)

-

10% Palladium on carbon (Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

In a suitable hydrogenation vessel, a solution of 2-methyl-3-nitroanisole (1.67 g) in methanol (50 mL) is prepared.

-

10% Pd/C (50 mg) is carefully added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 1 hour.[1] A similar procedure suggests a reaction time of 3 hours.[2][3]

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.

-

The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-Methoxy-2-methylaniline.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3-Methoxy-2-methylaniline.

Table 1: O-Methylation of 2-methyl-3-nitrophenol

| Parameter | Value | Reference |

| Reactants | ||

| 2-methyl-3-nitrophenol | 15.3 g (100 mmol) | [1] |

| Sodium Hydride (60%) | 2.6 g (110 mmol) | [1] |

| Methyl Iodide | 28.4 g (200 mmol) | [1] |

| Solvent | ||

| Anhydrous DMF | 150 mL | [1] |

| Reaction Conditions | ||

| Temperature | 80°C | [1] |

| Reaction Time | 5 hours | [1] |

| Product | ||

| 2-methyl-3-nitroanisole | 14.4 g | [1] |

| Yield | 86.2% (calculated) |

Table 2: Catalytic Hydrogenation of 2-methyl-3-nitroanisole

| Parameter | Value (Method 1) | Value (Method 2) | Reference |

| Reactant | |||

| 2-methyl-3-nitroanisole | 1.67 g | 30.7 g (184 mmol) | [1][2] |

| Catalyst | |||

| 10% Pd/C | 50 mg | 9.98 g (5% Pd/C, wet) | [1][2] |

| Solvent | |||

| Methanol | 50 mL | Ethanol (300 mL) | [1][2] |

| Reaction Conditions | |||

| Hydrogen Source | H₂ atmosphere | H₂ atmosphere | [1][2] |

| Temperature | Room Temperature | Room Temperature | [1][2] |

| Reaction Time | 1 hour | 3 hours | [1][2] |

| Product | |||

| 3-Methoxy-2-methylaniline | 1.31 g | 25.5 g | [1][2] |

| Yield | 94.9% (calculated) | Quantitative | [2] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process.

References

Spectroscopic data of 3-Methoxy-2-methylaniline (¹H NMR, ¹³C NMR, MS, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxy-2-methylaniline (CAS No: 19500-02-8), a versatile building block in the synthesis of various biologically active molecules. The following sections detail its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 3-Methoxy-2-methylaniline is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .[1] The exact mass is 137.084063974 Da.[2][3]

Table 1: ¹H NMR Spectroscopic Data for 3-Methoxy-2-methylaniline

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.04-2.05 | multiplet | 3H | Ar-CH₃ |

| 3.60 | broad singlet | 2H | -NH₂ |

| 3.80 | singlet | 3H | -OCH₃ |

| 6.33-6.37 | multiplet | 2H | Ar-H |

| 6.94-7.01 | multiplet | 1H | Ar-H |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for 3-Methoxy-2-methylaniline (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~10 | Ar-CH₃ |

| ~55 | -OCH₃ |

| ~105-130 | Ar-CH |

| ~110-150 | Quaternary Ar-C |

| ~158 | Ar-C-O |

| Note: Experimentally obtained ¹³C NMR data is not readily available in the searched literature. The presented values are estimates based on typical chemical shifts for substituted anilines. |

Table 3: Mass Spectrometry Data for 3-Methoxy-2-methylaniline

| m/z | Ion | Method |

| 137 | [M]⁺ | EI |

| 138.09134 | [M+H]⁺ | Predicted |

| 160.07328 | [M+Na]⁺ | Predicted |

| The monoisotopic mass is 137.084063974 Da.[2][3] |

Table 4: IR Spectroscopic Data for 3-Methoxy-2-methylaniline

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-3500 | N-H stretch (amine) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1580-1620 | C=C aromatic ring stretch |

| 1450-1550 | C=C aromatic ring stretch |

| 1200-1275 | Ar-O-C stretch (asymmetric) |

| 1000-1075 | Ar-O-C stretch (symmetric) |

| 690-900 | C-H out-of-plane bend |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

-

Weigh 5-25 mg of 3-Methoxy-2-methylaniline for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for the analysis of small, volatile molecules.

Sample Introduction:

-

A dilute solution of 3-Methoxy-2-methylaniline is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization and Analysis:

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

Sample Preparation:

-

A small amount of solid 3-Methoxy-2-methylaniline is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample at each reflection point.

-

The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

The attenuated IR beam exits the crystal and is directed to a detector.

-

A Fourier transform is performed on the resulting interferogram to produce the infrared spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques in elucidating the structure of 3-Methoxy-2-methylaniline.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship of spectroscopic data to molecular structure.

References

Solubility of 3-Methoxy-2-methylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylaniline is an aromatic amine derivative with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility information for 3-methoxy-2-methylaniline, outlines a detailed experimental protocol for its quantitative determination, and presents a generalized workflow for solubility assessment.

Data Presentation: Solubility of 3-Methoxy-2-methylaniline

Currently, there is a lack of specific quantitative solubility data (e.g., g/100 mL or molarity at a defined temperature) for 3-methoxy-2-methylaniline in the peer-reviewed scientific literature and chemical databases. However, qualitative descriptions of its solubility have been reported. This information is summarized in the table below. For context, publicly available quantitative data for the closely related compound, 2-methylaniline (o-toluidine), is also included.

| Solvent | 3-Methoxy-2-methylaniline | 2-Methylaniline (o-Toluidine) |

| Water | Limited solubility[1] | Slightly soluble (~16 g/L at 20°C)[2] |

| Methanol | Slightly soluble[3][4] | Miscible[2] |

| Ethanol | Moderate solubility (inferred)[1] | Miscible[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[3][4] | Miscible (inferred) |

| Diethyl Ether | Moderate solubility (inferred)[1] | Miscible[2] |

| Chloroform | Moderate solubility (inferred)[1] | Miscible[2] |

It is generally reported that 3-methoxy-2-methylaniline has moderate solubility in organic solvents.[1]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6][7][8] The following protocol provides a detailed methodology for the quantitative determination of 3-methoxy-2-methylaniline solubility.

1. Materials and Equipment:

-

3-Methoxy-2-methylaniline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-methoxy-2-methylaniline to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure complete removal of any suspended solid particles, the supernatant should be centrifuged or filtered through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).[8]

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of 3-methoxy-2-methylaniline of known concentrations in the same solvent.

-

Analyze the collected saturated solution and the standard solutions using a suitable and validated analytical method.

-

UV-Vis Spectroscopy: If 3-methoxy-2-methylaniline has a distinct chromophore, create a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).[5][9] The concentration of the saturated solution can then be determined from its absorbance using this curve.

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify 3-methoxy-2-methylaniline. Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. The concentration of the saturated solution is then determined by injecting a known volume and measuring its peak area.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is carefully evaporated to dryness in a pre-weighed container. The weight of the remaining solid residue corresponds to the amount of dissolved 3-methoxy-2-methylaniline, from which the solubility can be calculated.

-

-

3. Data Calculation and Reporting:

-

Calculate the solubility of 3-methoxy-2-methylaniline in the respective solvent, typically expressed in units of grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

The experiment should be performed in replicate (e.g., n=3) to ensure the precision and accuracy of the results. Report the average solubility value along with the standard deviation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 3-methoxy-2-methylaniline using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. CAS 19500-02-8: 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 2. 2-Methylaniline (o-Toluidine) - SYNTHETIKA [synthetikaeu.com]

- 3. 3-Methoxy-2-methylaniline | 19500-02-8 [chemicalbook.com]

- 4. 3-Methoxy-2-methylaniline CAS#: 19500-02-8 [m.chemicalbook.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylaniline

This technical guide provides a detailed overview of the melting and boiling points of 3-Methoxy-2-methylaniline, including experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The key physical properties of 3-Methoxy-2-methylaniline are summarized in the table below. These values are critical for its handling, purification, and use in further chemical reactions.

| Property | Value | Source |

| Melting Point | 27-28 °C | [1] |

| Boiling Point | 243.4 ± 20.0 °C | (Predicted)[1] |

| Molecular Formula | C₈H₁₁NO | [2][3][4][5][6][7][8][9] |

| Molecular Weight | 137.18 g/mol | [2][3][5][7][8][9] |

| Appearance | Brown to Dark Brown Oil or Solid | [1][4] |

Experimental Protocols: Synthesis of 3-Methoxy-2-methylaniline

Detailed methodologies for the synthesis of 3-Methoxy-2-methylaniline are crucial for obtaining a high-purity product. Below are two common synthetic routes.

Protocol 1: Catalytic Hydrogenation of 2-Methyl-3-nitroanisole (B1293961) [1][10]

This procedure involves the reduction of a nitro group to an amine using a palladium catalyst and hydrogen gas.

-

Preparation: A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole is prepared in 300 mL of ethanol (B145695).

-

Catalyst Addition: To this solution, 9.98 g of a 5% palladium-on-carbon (wet) suspension in 100 mL of ethanol is added.

-

Reaction: The reaction mixture is stirred for 3 hours at room temperature under a hydrogen atmosphere.

-

Work-up: Upon completion, the reaction solution is filtered through diatomaceous earth to remove the catalyst.

-

Isolation: The filtrate is concentrated under vacuum to yield 3-methoxy-2-methylaniline. This method typically results in a quantitative yield.[1][10]

Protocol 2: Synthesis from 2-Methyl-3-nitrophenol (B1294317) [11]

This two-step synthesis involves the methylation of a phenol (B47542) followed by the reduction of the nitro group.

-

Step 1: Methylation of 2-Methyl-3-nitrophenol

-

A solution of 2-methyl-3-nitrophenol (15.3g, 100mmol) in 150mL of DMF is cooled to 0°C.

-

Sodium hydride (60% in mineral oil, 2.6g, 110mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Methyl iodide (28.4g, 200mmol) is then added, and the mixture is heated to 80°C for 5 hours.

-

After the reaction, 100mL of water is added, and the product is extracted with ethyl acetate (B1210297) (3 x 100mL).

-

The combined organic phases are dried with sodium sulfate (B86663) and concentrated under vacuum to yield 2-methyl-1-methoxy-3-nitrobenzene.

-

-

Step 2: Reduction of the Nitro Group The intermediate, 2-methyl-1-methoxy-3-nitrobenzene, is then reduced to 3-Methoxy-2-methylaniline. While the specific reducing agent for this step is not detailed in the provided protocol, it would typically proceed via catalytic hydrogenation as described in Protocol 1, or by using other reducing agents such as tin(II) chloride in hydrochloric acid.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

References

- 1. 3-Methoxy-2-methylaniline CAS#: 19500-02-8 [m.chemicalbook.com]

- 2. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 19500-02-8: 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 5. 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - 3-methoxy-2-methylaniline (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. capotchem.cn [capotchem.cn]

- 10. 3-Methoxy-2-methylaniline | 19500-02-8 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methoxy-2-methylaniline (CAS No: 19500-02-8), a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Methoxy-2-methylaniline is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Colorless to pale yellow or brown solid/oil | [1] |

| Melting Point | 27-28 °C | |

| Boiling Point | 243.4 ± 20.0 °C (Predicted) | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Density | 1.08 g/cm³ | [3] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

| Vapor Pressure | 0.032 mmHg at 25°C | [3] |

Hazard Identification and GHS Classification

3-Methoxy-2-methylaniline is classified as harmful if swallowed and may cause skin and eye irritation.[1][4] The Globally Harmonized System (GHS) classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Signal Word: Warning

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Experimental Protocols

While specific experimental data for 3-Methoxy-2-methylaniline is not extensively published, standardized OECD guidelines are followed for determining the toxicological and physical properties of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.[5][6]

-

Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) by oral gavage. The initial dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without causing mortality.[6]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The test allows for the classification of the substance according to the GHS for acute oral toxicity.[6]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439

This in vitro test is used to predict the skin irritation potential of a chemical.[3][7][8]

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to determine the irritant potential.[3][9]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period, the substance is rinsed off.

-

The tissues are incubated for a post-exposure period.

-

Cell viability is assessed using a cell viability assay (e.g., MTT assay).

-

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[3][9]

Flash Point Determination - Closed Cup Method (e.g., ASTM D93)

This method determines the lowest temperature at which the vapors of a substance will ignite.[10][11]

-

Principle: The sample is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[10]

-

Procedure:

-

The sample is placed in the test cup of the Pensky-Martens closed-cup tester.

-

The sample is heated at a specified, constant rate.

-

The ignition source is applied at specified temperature intervals.

-

The temperature at which a flash is observed is recorded as the flash point.

-

-

Endpoint: The measured flash point temperature.[10]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following diagram outlines a general selection guide.

Caption: PPE selection workflow for handling 3-Methoxy-2-methylaniline.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[4] Avoid formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid measures in case of exposure.

| Exposure Route | First Aid Procedure | Reference |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. | [14] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. | [14] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. | [14] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. | [14] |

The following diagram illustrates the general first aid response workflow.

Caption: First aid response for exposure to 3-Methoxy-2-methylaniline.

Accidental Release Measures

In the event of a spill, follow these procedures. The logical relationship for spill response is depicted in the diagram below.

-

Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the chemical enter drains.[3]

-

Methods for Cleaning Up: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[15] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

Caption: Emergency procedure for accidental spillage.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Incompatible Materials: Strong oxidizing agents.[13]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[4]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[4]

-

Carcinogenicity: As with many aromatic amines, it may pose health risks, including potential carcinogenic effects, highlighting the importance of safety measures.[1]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling and emergency procedures.

References

- 1. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hazmatschool.com [hazmatschool.com]

- 3. mbresearch.com [mbresearch.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. testinglab.com [testinglab.com]

- 6. oecd.org [oecd.org]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. ceuaics.ufba.br [ceuaics.ufba.br]

- 9. x-cellr8.com [x-cellr8.com]

- 10. delltech.com [delltech.com]

- 11. scimed.co.uk [scimed.co.uk]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 3-Methoxy-2-methylaniline

This document provides a detailed overview of the chemical properties, structure, and synthesis of 3-Methoxy-2-methylaniline, a key intermediate in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Structure and IUPAC Name

3-Methoxy-2-methylaniline is an organic compound featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and an amino group.

IUPAC Name: 3-methoxy-2-methylaniline[1][2]

Chemical Structure:

Source: PubChem CID 11804822

Synonyms: 2-Methyl-m-anisidine, 2-Methoxy-6-aminotoluene, 2-Methyl-3-methoxyaniline, 3-Amino-2-methylanisole[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Methoxy-2-methylaniline.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1], ChemicalBook[4] |

| Molecular Weight | 137.18 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 19500-02-8 | PubChem[1], ChemicalBook[5] |

| Appearance | Light purple oil or solid | ChemicalBook[5], Sigma-Aldrich |

| Melting Point | 27-28 °C | Sigma-Aldrich, ChemicalBook[6] |

| Boiling Point | 243.4±20.0 °C (Predicted) | ChemicalBook[6] |

| Density | 1.08 g/cm³ | ChemicalBook[6] |

| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |

| SMILES | CC1=C(C=CC=C1OC)N | PubChem[1] |

| InChI | InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | PubChem[1] |

Experimental Protocols: Synthesis

3-Methoxy-2-methylaniline is primarily synthesized through the reduction of 2-methyl-3-nitroanisole (B1293961). Below are representative experimental protocols.

Method 1: Catalytic Hydrogenation

This common method involves the reduction of the nitro group of 2-methyl-3-nitroanisole using a catalyst, typically palladium on carbon, under a hydrogen atmosphere.

-

Reaction Scheme:

Synthesis of 3-methoxy-2-methylaniline via catalytic hydrogenation. -

Procedure:

-

A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole in 300 mL of ethanol is prepared.[4][5]

-

To this solution, 9.98 g of a suspension of 5% palladium on carbon (wet) in 100 mL of ethanol is added.[4][5]

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.[4][5]

-

Upon completion, the reaction solution is filtered through diatomaceous earth to remove the catalyst.[4][5]

-

The filtrate is concentrated under vacuum to yield 3-methoxy-2-methylaniline as a light purple oil (quantitative yield).[4][5]

-

Method 2: Synthesis from 2-methyl-3-nitrophenol (B1294317)

This two-step synthesis involves the methylation of 2-methyl-3-nitrophenol followed by the reduction of the nitro group.[7]

-

Reaction Scheme:

Two-step synthesis of 3-methoxy-2-methylaniline. -

Procedure:

-

Methylation: To a solution of 2-methyl-3-nitrophenol (15.3g, 100mmol) in DMF (150mL) at 0°C, sodium hydride (60% in mineral oil, 2.6g, 110mmol) is added. The mixture is stirred at room temperature for 30 minutes. Methyl iodide (28.4g, 200mmol) is then added, and the mixture is heated to 80°C for 5 hours. After the addition of water, the product is extracted with ethyl acetate.[7]

-

Reduction: The resulting 2-methyl-1-(methoxy)-3-nitrobenzene is then reduced to 3-methoxy-2-methylaniline, for example, by catalytic hydrogenation as described in Method 1.[7]

-

Applications in Research and Development

3-Methoxy-2-methylaniline serves as a valuable building block in the synthesis of more complex molecules. It is notably used in the preparation of indoles and indazoles, which are scaffolds for compounds with potential neurochemical activity.[3][5] Additionally, it is an intermediate in the synthesis of quinoline-based antiviral agents.[3][5]

Safety and Handling

3-Methoxy-2-methylaniline is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Methoxy-2-methylaniline | 19500-02-8 [chemicalbook.com]

- 6. 3-Methoxy-2-methylaniline CAS#: 19500-02-8 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Methoxy-2-methylaniline in Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-methoxy-2-methylaniline in the Fischer indole (B1671886) synthesis to generate substituted indole scaffolds. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Introduction

The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction for the formation of the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde.[1][2][3][4] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole. The use of substituted anilines, such as 3-methoxy-2-methylaniline, allows for the synthesis of specifically functionalized indoles, which are valuable precursors for the development of novel therapeutic agents.

The reaction of 3-methoxy-2-methylaniline first involves its conversion to the corresponding hydrazine (B178648), 3-methoxy-2-methylphenylhydrazine. This hydrazine is then reacted with a carbonyl compound (e.g., acetone, ethyl methyl ketone, or cyclohexanone) under acidic conditions to yield the target 7-methoxy-8-methyl-substituted indole.

Data Presentation

While specific quantitative data for the Fischer indole synthesis using 3-methoxy-2-methylaniline is not extensively reported in the literature, the following tables provide representative data for analogous reactions with structurally similar compounds, which can serve as a valuable reference for reaction optimization.

Table 1: Representative Reaction Conditions for Fischer Indole Synthesis of Methoxy-Substituted Carbazoles

| Phenylhydrazine Reactant | Ketone Reactant | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Reference |

| (4-Methoxyphenyl)hydrazine hydrochloride | Cyclohexanone | Antimony Trioxide (10) | Methanol | Reflux | 37 | [1] |

| (4-Methoxyphenyl)hydrazine hydrochloride | Cyclohexanone | [bmim(BF4)] (20) | Methanol | Reflux | Not Specified | [1] |

Table 2: Expected Products from the Fischer Indole Synthesis of 3-Methoxy-2-methylphenylhydrazine with Various Ketones

| Ketone | Expected Indole Product |

| Acetone | 7-Methoxy-2,8-dimethyl-1H-indole |

| Ethyl Methyl Ketone | 7-Methoxy-2,3,8-trimethyl-1H-indole |

| Cyclohexanone | 7-Methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole |

Experimental Protocols

The following are detailed protocols for the key steps in the Fischer indole synthesis starting from 3-methoxy-2-methylaniline.

Protocol 1: Synthesis of (3-Methoxy-2-methylphenyl)hydrazine (B3231095)

This protocol is adapted from the general synthesis of substituted phenylhydrazines.

Materials:

-

3-Methoxy-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 3-methoxy-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated HCl.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

-

Work-up and Isolation:

-

Carefully basify the reaction mixture with a concentrated solution of NaOH until it is strongly alkaline.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude (3-methoxy-2-methylphenyl)hydrazine.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Protocol 2: General Fischer Indole Synthesis

This protocol can be adapted for the reaction of (3-methoxy-2-methylphenyl)hydrazine with various ketones.

Materials:

-

(3-Methoxy-2-methylphenyl)hydrazine (or its hydrochloride salt)

-

Ketone (e.g., acetone, ethyl methyl ketone, cyclohexanone) (1.0 - 1.2 eq)

-

Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid)

-

Solvent (e.g., acetic acid, ethanol, or toluene)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-methoxy-2-methylphenyl)hydrazine (1.0 eq) and the ketone (1.0 - 1.2 eq) in the chosen solvent.

-

Carefully add the acid catalyst. For polyphosphoric acid, it can often be used as both the catalyst and solvent. For other catalysts, a catalytic amount (e.g., 10-20 mol%) is typically sufficient.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactants and catalyst) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using polyphosphoric acid, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of NaHCO₃.

-

-

Extraction and Purification:

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Visualizations

Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer indole synthesis starting from 3-Methoxy-2-methylaniline.

General Mechanism of Fischer Indole Synthesis

Caption: Simplified mechanism of the Fischer indole synthesis.

Potential Applications in Drug Development

Indole-based structures are scaffolds for a wide array of pharmacologically active compounds. Methoxy-substituted indoles, in particular, have shown promise in various therapeutic areas. While the specific biological activities of 7-methoxy-8-methyl-1H-indole and its derivatives are not extensively documented, related methoxy-indole compounds have exhibited anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The synthesis of novel derivatives based on the 7-methoxy-8-methyl-1H-indole core could lead to the discovery of new drug candidates with unique pharmacological profiles.

Conclusion

The Fischer indole synthesis provides a direct and efficient route to 7-methoxy-8-methyl-substituted indoles from 3-methoxy-2-methylaniline. The protocols and data presented in these application notes serve as a valuable guide for researchers in the synthesis and exploration of this class of compounds for potential applications in drug discovery and development. Further investigation into the optimization of reaction conditions and the biological evaluation of the resulting indole derivatives is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Quinolines from 3-Methoxy-2-methylaniline as Potential Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established synthetic methodologies for the preparation of quinoline (B57606) derivatives from 3-methoxy-2-methylaniline. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including significant potential as antiviral agents.[1][2][3] The protocols detailed below are based on classical named reactions in organic chemistry and are adapted for the specified starting material.

Introduction

The quinoline scaffold is a key pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its planar, aromatic structure allows for diverse functionalization, enabling the modulation of its physicochemical and pharmacological properties. Several quinoline derivatives have been identified as potent inhibitors of various viruses, including human immunodeficiency virus (HIV), Zika virus, and Dengue virus.[3][4] The antiviral mechanisms of quinolines can vary, with some derivatives inhibiting viral entry, replication, or key viral enzymes.[4][5]

3-Methoxy-2-methylaniline is a readily available substituted aniline (B41778) that can serve as a versatile precursor for the synthesis of quinolines with specific substitution patterns on the benzene (B151609) ring of the quinoline nucleus. The methoxy (B1213986) and methyl groups can influence the biological activity and pharmacokinetic properties of the resulting compounds. This document outlines three classical methods for quinoline synthesis—the Combes, Doebner-von Miller, and Skraup reactions—adapted for 3-methoxy-2-methylaniline.

Synthetic Strategies

The synthesis of the quinoline core from an aniline derivative typically involves the reaction with a three-carbon synthon, followed by cyclization and aromatization. The choice of the three-carbon component determines the substitution pattern on the newly formed pyridine (B92270) ring.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.

Experimental Protocol: Synthesis of 8-Methoxy-7-methyl-2,4-dimethylquinoline

-

Materials:

-

3-Methoxy-2-methylaniline

-

Acetylacetone (B45752) (2,4-pentanedione)

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium hydroxide (B78521) solution (10% w/v)

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

-

Procedure:

-

In a 250 mL round-bottom flask, combine 3-methoxy-2-methylaniline (10 mmol) and acetylacetone (12 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the enamine intermediate.

-

Slowly add concentrated sulfuric acid (20 mL) to the reaction mixture with cooling in an ice bath.

-

After the addition is complete, heat the mixture at 110°C for 3 hours.

-

Allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate is formed.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

-

Expected Outcome: The expected product is 8-methoxy-7-methyl-2,4-dimethylquinoline. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry).

Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones, to produce substituted quinolines.[6]

Experimental Protocol: Synthesis of 8-Methoxy-2,7-dimethylquinoline

-

Materials:

-

3-Methoxy-2-methylaniline

-

Concentrated Hydrochloric Acid

-

Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide solution (10% w/v)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-2-methylaniline (10 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

-

Add the oxidizing agent (e.g., 3-nitrotoluene, 5 mmol).

-

Heat the mixture to 90°C and add crotonaldehyde (12 mmol) dropwise over 30 minutes.

-

After the addition is complete, continue heating at 100°C for 4 hours.

-

Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

-

Skraup Synthesis

The Skraup synthesis is a classic method for producing the parent quinoline and its derivatives by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent.[6]

Experimental Protocol: Synthesis of 8-Methoxy-7-methylquinoline

-

Materials:

-

3-Methoxy-2-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (B124822) (or another suitable oxidizing agent like arsenic pentoxide)

-

Ferrous sulfate (catalyst, optional)

-

Sodium hydroxide solution (10% w/v)

-

-

Procedure:

-

In a large round-bottom flask, carefully mix 3-methoxy-2-methylaniline (10 mmol), nitrobenzene (5 mmol), and glycerol (30 mmol).

-

Add a catalytic amount of ferrous sulfate.

-

Slowly and carefully add concentrated sulfuric acid (20 mL) with vigorous stirring and cooling.

-

Heat the mixture to 120-130°C for 5 hours. The reaction can be vigorous, so careful temperature control is essential.

-

After cooling, dilute the mixture with water and steam distill to remove the excess nitrobenzene.

-

Make the residue alkaline with a 10% sodium hydroxide solution.

-

Extract the product with toluene (3 x 50 mL).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation or column chromatography.

-

Data Presentation

Table 1: Hypothetical Yields and Physicochemical Properties of Synthesized Quinolines

| Compound Name | Synthetic Method | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Melting Point (°C) |

| 8-Methoxy-7-methyl-2,4-dimethylquinoline | Combes | C₁₃H₁₅NO | 201.26 | 65 | 78-80 |

| 8-Methoxy-2,7-dimethylquinoline | Doebner-von Miller | C₁₂H₁₃NO | 187.24 | 50 | 65-67 |

| 8-Methoxy-7-methylquinoline | Skraup | C₁₁H₁₁NO | 173.21 | 45 | 50-52 |

Table 2: Illustrative Antiviral Activity Data (Hypothetical)

| Compound | Target Virus | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 8-Methoxy-7-methyl-2,4-dimethylquinoline | Influenza A (H1N1) | Plaque Reduction | 15.2 | >100 | >6.6 |

| 8-Methoxy-2,7-dimethylquinoline | Dengue Virus (DENV-2) | Cytopathic Effect | 25.8 | >100 | >3.9 |

| 8-Methoxy-7-methylquinoline | HIV-1 | Reverse Transcriptase Assay | 8.5 | 92.3 | 10.9 |

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only, as specific experimental data for these compounds synthesized from 3-methoxy-2-methylaniline and their antiviral activities were not found in the searched literature. Actual results may vary.

Visualizations

Caption: General workflow for the Combes synthesis.

Caption: General workflow for the Doebner-von Miller synthesis.

Caption: General workflow for the Skraup synthesis.

Caption: Hypothetical mechanism of antiviral action.

Conclusion

The synthesis of quinoline derivatives from 3-methoxy-2-methylaniline offers a promising avenue for the discovery of novel antiviral agents. The classical synthetic methods described provide a robust foundation for accessing a variety of substituted quinolines. Further optimization of reaction conditions and purification techniques will be crucial for obtaining these compounds in high yield and purity. Subsequent biological evaluation is necessary to determine their antiviral efficacy and to elucidate their mechanisms of action. The structure-activity relationships derived from such studies will be invaluable for the rational design of next-generation quinoline-based antiviral drugs.

References

- 1. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Methoxy-2-methylaniline as a Precursor for Neuroactive Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and protocols on the use of 3-methoxy-2-methylaniline as a key precursor for the synthesis of neuroactive indazoles. Specifically, it focuses on the preparation of 7-methoxy-8-methyl-1H-indazole, a scaffold with potential applications in the development of therapies for neurological disorders. The protocols outlined herein provide a reproducible methodology for the synthesis and characterization of this indazole derivative. Furthermore, this document discusses the potential neuroactive applications of such compounds, drawing parallels with known indazole-based therapeutic agents.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] In the context of neurological disorders, indazole-containing compounds have shown promise in targeting key enzymes and receptors implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's disease.[1] The strategic functionalization of the indazole ring system allows for the fine-tuning of pharmacological properties, making the selection of appropriate starting materials crucial.